molecular formula C12H9ClN4OS B2460142 6-[(2-Chlorophenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one CAS No. 877630-74-5

6-[(2-Chlorophenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2460142
CAS RN: 877630-74-5
M. Wt: 292.74
InChI Key: AOQNLSATSCPIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Chlorophenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 6-[(2-Chlorophenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 6-[(2-Chlorophenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one can exert a range of biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(2-Chlorophenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one in lab experiments include its potent biological activities and its ability to selectively target specific cellular processes. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 6-[(2-Chlorophenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in the treatment of various diseases. Additionally, studies on the toxicity and safety of this compound are also warranted.

Synthesis Methods

The synthesis of 6-[(2-Chlorophenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with 4-hydroxy-2-oxo-2H-pyrazol-3(4H)-yl acetate to form the desired compound.

Scientific Research Applications

The potential applications of 6-[(2-Chlorophenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one in scientific research are vast. This compound has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities. It has also been found to possess significant antioxidant properties.

properties

IUPAC Name

6-[(2-chlorophenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4OS/c13-9-4-2-1-3-7(9)6-19-12-15-10-8(5-14-17-10)11(18)16-12/h1-5H,6H2,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQNLSATSCPIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(C=NN3)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2-Chlorophenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one

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